molecular formula C21H19FN2O2 B277324 (6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Cat. No.: B277324
M. Wt: 350.4 g/mol
InChI Key: QSGHGWNCHVRISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is a complex organic compound with a unique structure that combines a fluoro-substituted tetrahydroquinoline core with an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is unique due to its combination of a fluoro-substituted tetrahydroquinoline core and an isoxazole moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C21H19FN2O2/c1-13-8-9-16-12-17(22)10-11-18(16)24(13)21(25)19-14(2)26-23-20(19)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3

InChI Key

QSGHGWNCHVRISC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=C(ON=C3C4=CC=CC=C4)C)C=CC(=C2)F

Origin of Product

United States

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